"synthesis of N-Ethylidene-2-methylpropan-2-amine from tert-butylamine and acetaldehyde"
"synthesis of N-Ethylidene-2-methylpropan-2-amine from tert-butylamine and acetaldehyde"
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-Ethylidene-2-methylpropan-2-amine, an imine of significant interest in synthetic organic chemistry. The synthesis is achieved through the condensation reaction of tert-butylamine and acetaldehyde. This document will delve into the mechanistic underpinnings of this transformation, offer a detailed experimental protocol, discuss methods for product characterization, and outline the critical safety considerations required for the handling of the involved reagents and product. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction and Significance
N-Ethylidene-2-methylpropan-2-amine, also known as N-tert-butylethanimine, belongs to the class of organic compounds known as imines or Schiff bases.[1] These compounds are characterized by a carbon-nitrogen double bond and are pivotal intermediates in a myriad of organic transformations. The synthesis of this particular imine is a classic example of nucleophilic addition to a carbonyl group, a fundamental reaction in organic chemistry.[2][3] The bulky tert-butyl group in N-Ethylidene-2-methylpropan-2-amine can impart unique steric and electronic properties, making it a valuable building block in the synthesis of more complex molecules, including nitrogen-containing heterocycles and chiral amines.
Reaction Mechanism: The Formation of an Imine
The synthesis of N-Ethylidene-2-methylpropan-2-amine from tert-butylamine and acetaldehyde proceeds via a nucleophilic addition-elimination mechanism.[2][4] The reaction is typically acid-catalyzed, which enhances the electrophilicity of the acetaldehyde carbonyl carbon.[3][5]
The mechanism can be delineated into the following key steps:
-
Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the oxygen atom of the acetaldehyde carbonyl group is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5]
-
Nucleophilic Attack by the Amine: The lone pair of electrons on the nitrogen atom of tert-butylamine attacks the electrophilic carbonyl carbon of the protonated acetaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[2]
-
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the carbinolamine, forming a better leaving group (water).
-
Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.[2]
-
Deprotonation: A base (such as another molecule of the amine or the solvent) removes a proton from the nitrogen atom of the iminium ion to yield the final imine product, N-Ethylidene-2-methylpropan-2-amine, and regenerate the acid catalyst.[4]
Caption: Reaction mechanism for the acid-catalyzed synthesis of N-Ethylidene-2-methylpropan-2-amine.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of N-Ethylidene-2-methylpropan-2-amine.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| tert-Butylamine | Reagent grade, ≥99% |
| Acetaldehyde | Reagent grade, ≥99.5% |
| Anhydrous Magnesium Sulfate | Reagent grade |
| Diethyl Ether (anhydrous) | Reagent grade |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Dropping funnel | |
| Condenser | |
| Ice bath | |
| Separatory funnel | |
| Rotary evaporator | |
| Distillation apparatus |
Step-by-Step Procedure
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is assembled. The entire apparatus should be dried in an oven and cooled under a stream of dry nitrogen to ensure anhydrous conditions.
-
Charging the Flask: The flask is charged with tert-butylamine (e.g., 0.5 mol) and a suitable anhydrous solvent such as diethyl ether (100 mL). The flask is then cooled in an ice bath to 0-5 °C with gentle stirring.
-
Addition of Acetaldehyde: Acetaldehyde (e.g., 0.55 mol, a slight excess) is added dropwise to the stirred solution of tert-butylamine via the dropping funnel over a period of 30-60 minutes. The temperature should be maintained below 10 °C during the addition. The formation of the imine is an exothermic process.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours to ensure the reaction goes to completion.
-
Drying and Work-up: Anhydrous magnesium sulfate is added to the reaction mixture to remove the water formed during the reaction. The mixture is stirred for another 30 minutes.
-
Filtration: The drying agent is removed by gravity filtration or vacuum filtration. The solid is washed with a small amount of anhydrous diethyl ether to recover any entrained product.
-
Solvent Removal: The solvent is removed from the filtrate using a rotary evaporator under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under atmospheric pressure to yield pure N-Ethylidene-2-methylpropan-2-amine. The boiling point of the product is approximately 121.7 °C at 760 mmHg.[6]
Caption: Experimental workflow for the synthesis of N-Ethylidene-2-methylpropan-2-amine.
Product Characterization
The identity and purity of the synthesized N-Ethylidene-2-methylpropan-2-amine can be confirmed using various analytical techniques.
| Property | Value |
| Molecular Formula | C6H13N[6] |
| Molecular Weight | 99.17 g/mol [1] |
| Appearance | Colorless liquid[6] |
| Boiling Point | 121.7 °C at 760 mmHg[6] |
| Density | 0.73 g/cm³[6] |
| Refractive Index | 1.403[6] |
Further characterization can be achieved through spectroscopic methods:
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic C=N stretching vibration in the range of 1690-1640 cm⁻¹. The absence of a broad N-H stretch (from the starting amine) and a C=O stretch (from the starting aldehyde) would indicate the completion of the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide distinct signals corresponding to the ethylidene and tert-butyl protons. The quartet and doublet for the ethylidene group and a singlet for the tert-butyl group are expected.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the C=N carbon in the downfield region (typically 160-170 ppm).
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.
Safety and Handling
Both tert-butylamine and acetaldehyde are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.[7][8]
-
tert-Butylamine: It is a flammable liquid and vapor.[7] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[9]
-
Acetaldehyde: It is an extremely flammable liquid and vapor.[8] It is harmful if swallowed and is suspected of causing genetic defects and cancer.[8] It causes serious eye irritation. All sources of ignition should be eliminated when handling acetaldehyde.[8]
-
N-Ethylidene-2-methylpropan-2-amine: The product is also expected to be flammable.[6] It is important to avoid contact with skin and eyes and to handle it in a well-ventilated area.[10]
A thorough risk assessment should be conducted before commencing any experimental work.[11] Emergency procedures, including the location of safety showers and eyewash stations, should be known.[10]
Conclusion
The synthesis of N-Ethylidene-2-methylpropan-2-amine from tert-butylamine and acetaldehyde is a straightforward and illustrative example of imine formation. By understanding the underlying reaction mechanism and adhering to a well-defined experimental protocol with stringent safety measures, this valuable synthetic intermediate can be prepared in high purity. The methodologies and data presented in this guide serve as a reliable resource for researchers and professionals in the chemical sciences.
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